

Application Notes and Protocols for Basolite F300 in Catalytic Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Basolite F300**

Cat. No.: **B12053979**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Basolite F300**, an iron-based metal-organic framework (MOF), as a heterogeneous catalyst in various organic reactions relevant to research, fine chemical synthesis, and drug development.

Introduction to Basolite F300 as a Catalyst

Basolite F300, also known as Fe-BTC, is a commercially available iron(III) benzene-1,3,5-tricarboxylate MOF. Its high surface area, porous structure, and the presence of accessible Lewis acid sites on the iron centers make it an effective heterogeneous catalyst for a range of organic transformations.^{[1][2][3]} Unlike its more crystalline counterpart, MIL-100(Fe), **Basolite F300** possesses a semiamorphous structure with a significant number of structural defects. These defects can contribute to the presence of Brønsted acid sites, enhancing its catalytic activity in specific reactions.^[1] Its heterogeneous nature allows for easy separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination, which are critical considerations in pharmaceutical manufacturing.

General Catalyst Activation Protocol

Prior to use, it is often beneficial to activate **Basolite F300** to remove any adsorbed water or solvent molecules from the pores, thereby ensuring the accessibility of the catalytic sites.

Protocol: **Basolite F300** Activation

- Place the required amount of **Basolite F300** powder in a suitable flask or reactor.
- Heat the material under vacuum or a flow of an inert gas (e.g., nitrogen or argon).
- A typical activation procedure involves heating at 150 °C for 12 hours.
- After activation, cool the catalyst to the desired reaction temperature under an inert atmosphere before introducing the reactants.

Application in Lewis Acid Catalysis

Basolite F300 has demonstrated superior performance in reactions requiring strong Lewis acid sites compared to the more crystalline MIL-100(Fe).^[1] This is attributed to the presence of structural defects that create more accessible iron centers.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis.

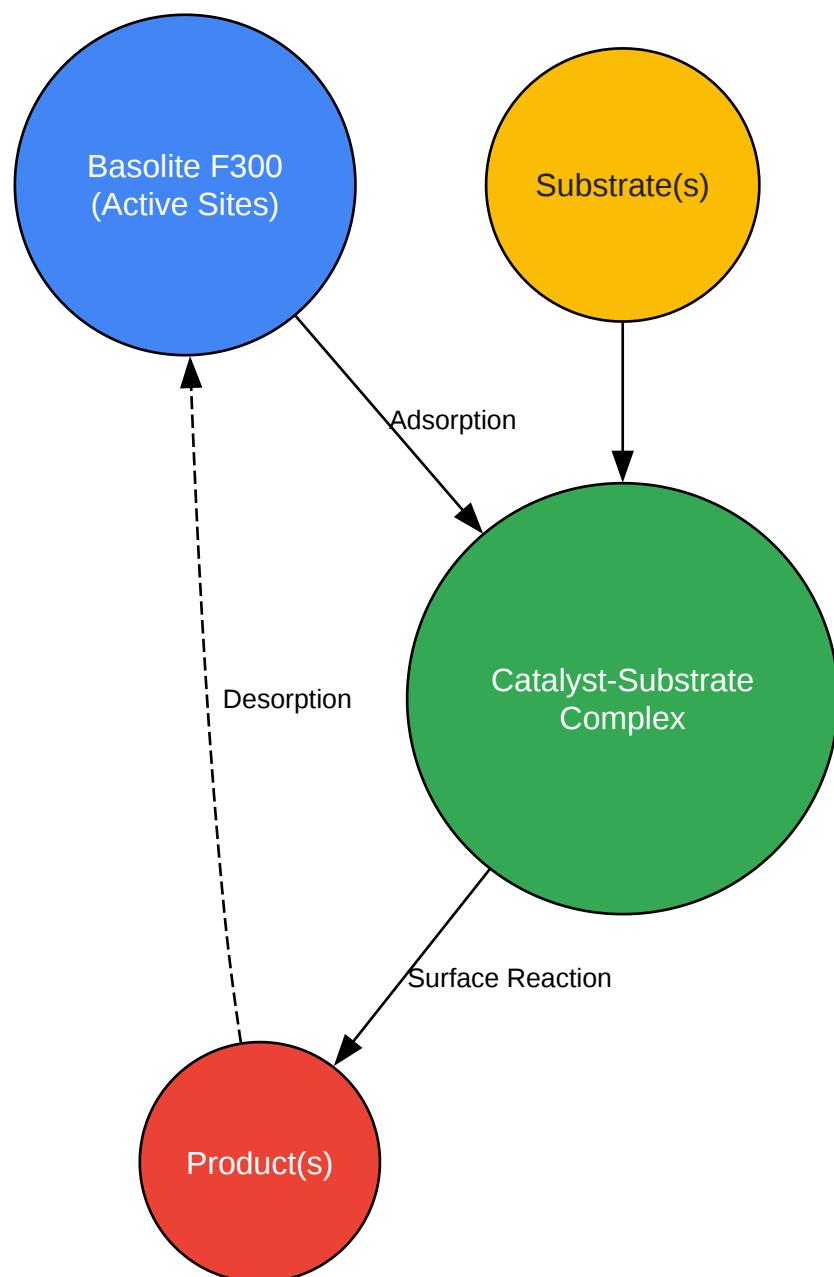
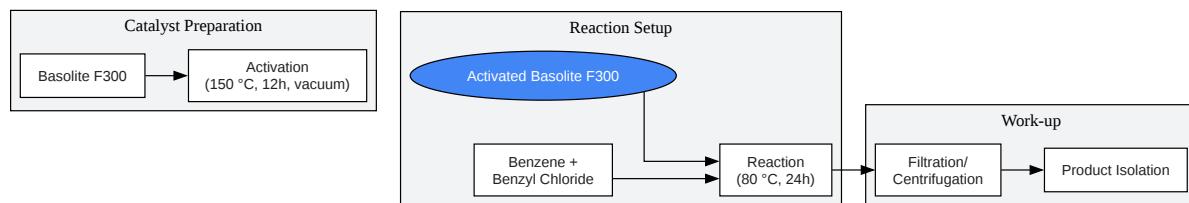


Basolite F300 can effectively catalyze the alkylation of aromatic compounds.

Table 1: Dosing and Concentration for Friedel-Crafts Alkylation

Parameter	Value	Reference
Reaction	Friedel-Crafts alkylation of benzene with benzyl chloride	[1]
Catalyst	Basolite F300	[1]
Catalyst Loading	10 mol% (with respect to benzyl chloride)	[1]
Substrate Concentration	Benzene (solvent and reactant)	[1]
Temperature	80 °C	[1]
Reaction Time	24 hours	[1]
Conversion	99%	[1]

Experimental Protocol: Friedel-Crafts Alkylation

- To an oven-dried round-bottom flask containing a magnetic stir bar, add activated **Basolite F300** (10 mol%).
- Under an inert atmosphere, add benzene.
- Add benzyl chloride to the mixture.
- Heat the reaction mixture to 80 °C and stir for 24 hours.
- Monitor the reaction progress by GC-MS or TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Separate the catalyst by filtration or centrifugation.
- The filtrate can be worked up as per standard procedures to isolate the product.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Effect of the Synthesis Conditions of MIL-100(Fe) on Its Catalytic Properties and Stability under Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron(iii) metal-organic frameworks as solid Lewis acids for the isomerization of α -pinene oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Basolite F300 in Catalytic Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12053979#dosing-and-concentration-of-basolite-f300-for-catalytic-reactions\]](https://www.benchchem.com/product/b12053979#dosing-and-concentration-of-basolite-f300-for-catalytic-reactions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com